

2-(Dimethylamino)-2-phenylacetic acid and its analogs

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Compound of Interest

Compound Name: 2-(Dimethylamino)-2-phenylacetic acid

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An In-depth Technical Guide to **2-(Dimethylamino)-2-phenylacetic Acid** and its Analogs for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(Dimethylamino)-2-phenylacetic acid**, also known as N,N-Dimethyl- α -phenylglycine, and its structurally related analogs. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of the synthesis, chemical properties, and pharmacological applications of this important chemical scaffold. The narrative emphasizes the rationale behind experimental design and the principles of structure-activity relationships (SAR), particularly in the context of central nervous system (CNS) targets.

Introduction: The Significance of the N,N-Dimethyl- α -phenylglycine Scaffold

2-(Dimethylamino)-2-phenylacetic acid is a derivative of the non-proteinogenic amino acid phenylglycine. While seemingly a simple molecule, its true value lies in its role as a versatile chiral building block and a key pharmacophore in medicinal chemistry. The presence of a stereocenter at the alpha-carbon (α) makes it a crucial component for developing enantiomerically pure pharmaceuticals, where stereochemistry dictates biological activity and safety profiles.

Its analogs have garnered significant interest, primarily as modulators of opioid receptors, forming the core of novel analgesic compounds. Understanding the nuanced relationship between the structure of these analogs and their biological function is paramount for the rational design of next-generation therapeutics. This guide will explore the synthesis, properties, and applications of this scaffold, providing both foundational knowledge and actionable experimental protocols.

Physicochemical Properties and Synthesis

The core structure consists of a phenyl group and a dimethylamino group attached to the same chiral carbon, which also bears a carboxylic acid moiety.

Property	Value	Source
IUPAC Name	2-(dimethylamino)-2-phenylacetic acid	PubChem
Molecular Formula	C ₁₀ H ₁₃ NO ₂	PubChem
Molecular Weight	179.22 g/mol	PubChem
Appearance	White to off-white crystalline powder	Commercial Suppliers
Chirality	Exists as (R)- and (S)-enantiomers	N/A

Synthetic Strategy: Reductive Amination

A common and efficient method for synthesizing N,N-Dimethyl- α -phenylglycine is the reductive amination of phenylglyoxylic acid. This approach is favored for its high yield and the ready availability of starting materials.

Causality in Synthesis: The reaction proceeds in two key stages. First, phenylglyoxylic acid reacts with dimethylamine to form an unstable iminium intermediate. The choice of a reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred over harsher reagents like sodium borohydride because it is milder, more selective for imines over ketones/aldehydes,

and does not violently react with the acidic proton of the carboxylic acid, thus preventing unwanted side reactions and ensuring a cleaner product profile.

Analogs and Structure-Activity Relationships (SAR)

The N,N-Dimethyl- α -phenylglycine scaffold is a privileged fragment in the design of opioid receptor modulators. SAR studies reveal that specific structural modifications can profoundly influence binding affinity (K_i), functional activity (EC50/IC50), and selectivity across opioid receptor subtypes (μ , δ , κ).

Key Modification Points

- Phenyl Ring Substitution: Introducing substituents (e.g., hydroxyl, methoxy) on the phenyl ring, particularly at the meta-position, can enhance μ -opioid receptor (MOR) affinity. This is likely due to favorable interactions with specific residues in the receptor's binding pocket.
- Carboxylic Acid Moiety: Esterification or amidation of the carboxylic acid can modulate potency and pharmacokinetic properties. For instance, converting the acid to a methyl ester can increase cell permeability.
- N,N-Dimethyl Group: The tertiary amine is crucial for the characteristic "cationic head" that interacts with a conserved aspartate residue in the opioid receptor binding site. Altering the N-alkyl groups (e.g., replacing methyl with larger groups) can impact selectivity. For example, some N-substituted phenylmorphans show altered selectivity profiles.[\[1\]](#)

SAR Summary Table: Opioid Receptor Affinity

The following table summarizes hypothetical SAR data for analogs based on common findings in opioid chemistry.

Analog	R1 (Phenyl Sub.)	R2 (Carboxyl)	R3 (Amine)	μ-Opioid Ki (nM)	δ-Opioid Ki (nM)	κ-Opioid Ki (nM)
A1 (Core)	H	-OH	-N(CH ₃) ₂	150	800	1200
A2	3-OH	-OH	-N(CH ₃) ₂	8	450	900
A3	H	-OCH ₃	-N(CH ₃) ₂	75	600	1100
A4	3-OH	-OCH ₃	-N(CH ₃) ₂	2	250	750

Note: Data are illustrative. Actual values require experimental determination.

The data illustrate that a 3-hydroxyl group (Analog A2 vs. A1) dramatically increases affinity for the μ-opioid receptor, a common feature in many opioid analgesics. Esterification (A3, A4) provides a modest increase in affinity, potentially by improving membrane penetration.

Mechanism of Action: Opioid Receptor Signaling

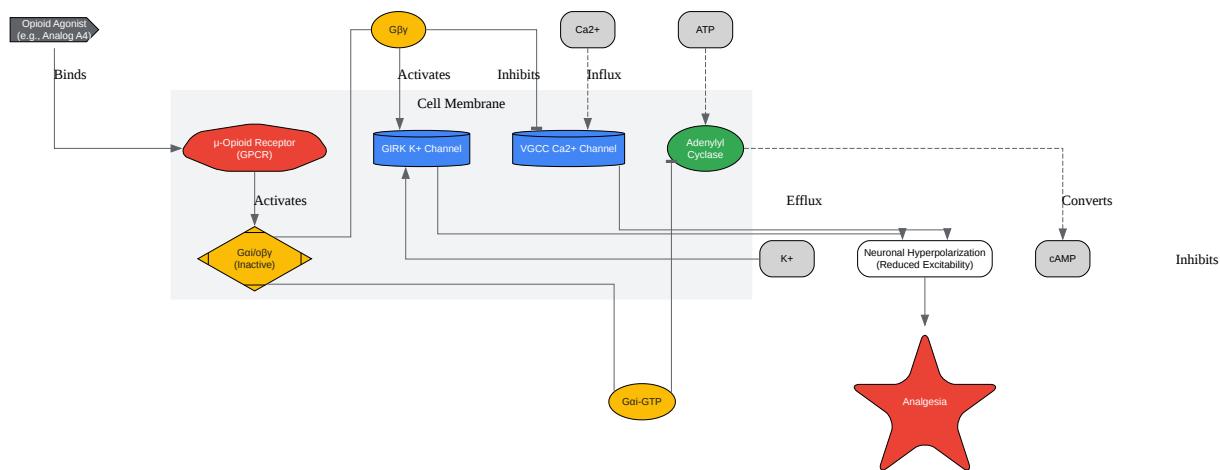
Analogs of **2-(Dimethylamino)-2-phenylacetic acid** typically exert their effects by acting as agonists at G-protein coupled receptors (GPCRs), most notably the μ-opioid receptor.[2][3]

Classical Signaling Cascade: Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric G-protein (G α i/o).[2][4] The G-protein dissociates into its G α and G $\beta\gamma$ subunits.

- G α i/o subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- G $\beta\gamma$ subunit: Modulates ion channels by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCCs).

The collective result of these actions is a hyperpolarization of the neuron and reduced neurotransmitter release, which underlies the analgesic effect.[2]

Visualization of the μ-Opioid Receptor Signaling Pathway:



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Caption: Canonical G-protein signaling pathway for μ-opioid receptor agonists.

Key Experimental Protocols

This section provides validated, step-by-step protocols for the synthesis, chiral separation, and biological evaluation of N,N-Dimethyl-α-phenylglycine analogs.

Protocol 1: Synthesis of Racemic 2-(Dimethylamino)-2-phenylacetic acid

Objective: To synthesize the core scaffold via reductive amination.

Materials:

- Phenylglyoxylic acid
- Dimethylamine (40% solution in H₂O)
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, magnetic stirrer, argon/nitrogen line

Procedure:

- Reactant Setup: To a 250 mL round-bottom flask under an argon atmosphere, add phenylglyoxylic acid (1.50 g, 10.0 mmol). Dissolve it in 50 mL of DCM.
- Amine Addition: Cool the solution to 0 °C using an ice bath. Add dimethylamine solution (2.8 mL, ~22.0 mmol) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes.
Rationale: The initial formation of the iminium intermediate is favored at low temperatures.
- Reduction: Add STAB (3.18 g, 15.0 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C. Rationale: STAB is a mild reductant that selectively reduces the iminium ion in the presence of the carboxylic acid.
- Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

- Workup - Quenching: Carefully quench the reaction by slowly adding 30 mL of saturated NaHCO_3 solution. Stir vigorously until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL of DCM.
- Acidification & Isolation: Combine the aqueous layers and cool to 0 °C. Acidify to pH ~2 with 1 M HCl. A white precipitate should form.
- Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
- Characterization: Confirm structure and purity using ^1H NMR, ^{13}C NMR, and HRMS.

Protocol 2: Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of the synthesized compound.

Self-Validation System: The protocol includes a system suitability test to ensure the chromatographic system is performing adequately before sample analysis.

Materials & Equipment:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., Astec CHIROBIOTIC T or equivalent macrocyclic glycopeptide-based column)
- Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v)
- Racemic standard of **2-(Dimethylamino)-2-phenylacetic acid**
- Enantiomerically pure standard (if available)

Procedure:

- System Preparation: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- System Suitability Test:
 - Inject the racemic standard (10 μ L of a 1 mg/mL solution).
 - Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be \geq 1.5. The tailing factor for each peak should be between 0.8 and 1.5. Rationale: These criteria confirm the column's ability to separate the enantiomers and produce symmetrical peaks for accurate quantification.
- Sample Analysis: Once system suitability is confirmed, inject the synthesized sample solution.
- Data Analysis: Record the chromatogram. Identify the enantiomers based on the retention time of the pure standard (if used) or by arbitrary assignment. Calculate the enantiomeric excess (% ee) using the formula: $\% \text{ ee} = |(\text{Area}_1 - \text{Area}_2) / (\text{Area}_1 + \text{Area}_2)| * 100$.

Protocol 3: μ -Opioid Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of a test analog for the μ -opioid receptor.

Self-Validation System: The assay includes controls for total binding, non-specific binding, and a reference compound to ensure data reliability.

Materials:

- Membrane preparation from cells expressing human μ -opioid receptor (e.g., HEK293 or CHO cells)
- Radioligand: [^3H]-DAMGO (a selective μ -opioid agonist)
- Test analog and a reference standard (e.g., Morphine)
- Non-specific binding agent: Naloxone (10 μM)

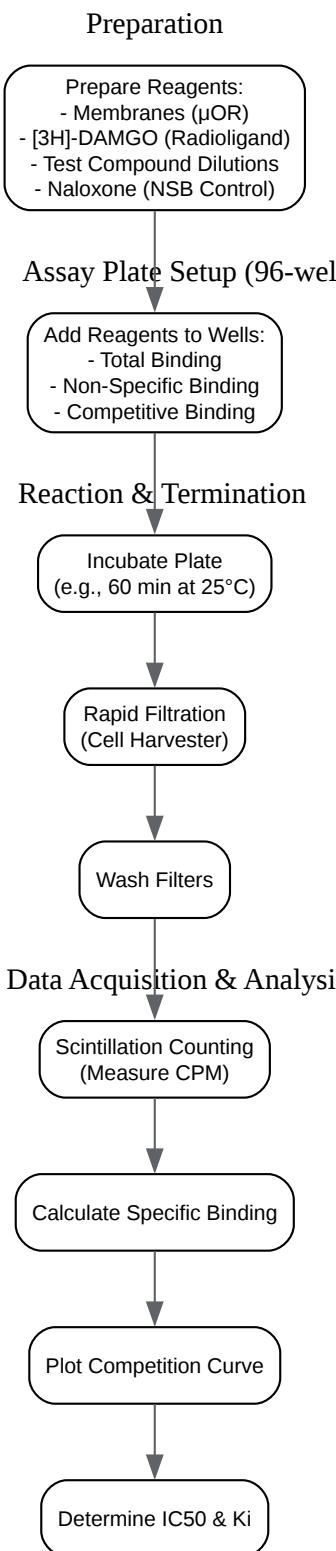
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- 96-well plates, cell harvester, scintillation counter

Procedure:

- Assay Setup: In a 96-well plate, prepare the following in triplicate:
 - Total Binding: 50 μ L buffer + 50 μ L [3 H]-DAMGO (at a final concentration near its K_d , e.g., 1 nM) + 100 μ L membrane suspension.
 - Non-specific Binding (NSB): 50 μ L Naloxone (10 μ M final) + 50 μ L [3 H]-DAMGO + 100 μ L membrane suspension. Rationale: Naloxone, at a high concentration, will occupy all opioid receptors, revealing the amount of radioligand that binds non-specifically to membranes and filters.
 - Competitive Binding: 50 μ L of test analog (at 10-12 different concentrations) + 50 μ L [3 H]-DAMGO + 100 μ L membrane suspension.
- Incubation: Incubate the plate at 25 °C for 60-90 minutes to reach binding equilibrium.
- Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
 - Plot the percentage of specific binding against the log concentration of the test analog.
 - Fit the data to a one-site competition model using non-linear regression to determine the IC_{50} value.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of $[^3H]$ -DAMGO and K_d is its dissociation constant for the receptor.

Visualization of the Binding Assay Workflow:

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